molecular formula C26H20ClFN4O2 B2799138 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1216469-25-8

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2799138
CAS RN: 1216469-25-8
M. Wt: 474.92
InChI Key: OOZDXFSGDHQRSA-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O2 and its molecular weight is 474.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Characterization

Research in organic chemistry often focuses on the synthesis and characterization of novel compounds with potential biological or pharmaceutical applications. For instance, the study by Knaack et al. (2001) discusses the synthesis and spectroscopic characterization of a potent tubulin inhibitor, highlighting a methodological approach that could be relevant to the synthesis and analysis of complex organic molecules, including pyrimidoindole derivatives (Knaack et al., 2001).

Ligands for Molecular Imaging

Cheung et al. (2014) detailed the synthesis of a translocator protein (TSPO) ligand and its potential for positron emission tomography (PET) imaging in cancer research. This work underscores the application of chemically synthesized molecules in developing diagnostic tools and exploring their interaction with biological targets (Cheung et al., 2014).

Antimicrobial and Antifungal Agents

The study by Debnath and Ganguly (2015) on the synthesis of acetamide derivatives and their evaluation as antimicrobial agents points to the potential utility of similar compounds in addressing pathogenic microorganisms. Such research indicates that pyrimidoindole derivatives could have applications in developing new antimicrobial drugs (Debnath & Ganguly, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) explored the photovoltaic efficiency of bioactive benzothiazolinone acetamide analogs and their interactions with proteins. This suggests that compounds with similar structures might find applications in renewable energy technologies or as tools for probing biological systems (Mary et al., 2020).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-5-4-7-19(11-16)30-23(33)14-32-22-10-9-18(28)12-20(22)24-25(32)26(34)31(15-29-24)13-17-6-2-3-8-21(17)27/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZDXFSGDHQRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide

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